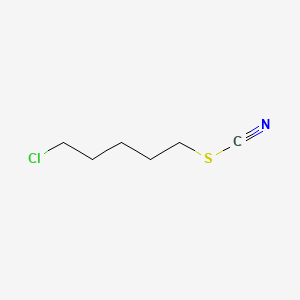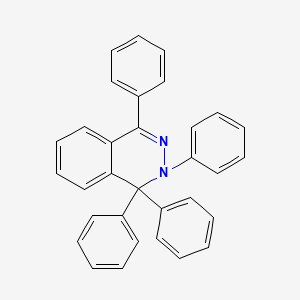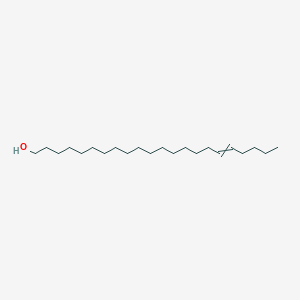
Docos-17-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docos-17-en-1-ol is a long-chain fatty alcohol with the molecular formula C22H44O It is a member of the fatty alcohol family, characterized by a long hydrocarbon chain with a terminal hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Docos-17-en-1-ol can be synthesized through the reduction of corresponding fatty acids or esters. One common method involves the hydrogenation of docosenoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrolysis of natural fats and oils, followed by hydrogenation. The process involves the saponification of triglycerides to release free fatty acids, which are then hydrogenated to yield the desired fatty alcohol. This method is cost-effective and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Docos-17-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to yield docosanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is used for the reduction of the double bond.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Docos-17-enal or docos-17-enoic acid.
Reduction: Docosanol.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Docos-17-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying the metabolism and function of long-chain fatty alcohols in biological systems.
Medicine: Research has explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of surfactants, lubricants, and cosmetics due to its emollient properties.
Wirkmechanismus
The mechanism of action of docos-17-en-1-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docos-13-en-1-ol: Another long-chain fatty alcohol with a double bond at the 13th carbon.
Eicos-15-en-1-ol: A fatty alcohol with a shorter chain length and a double bond at the 15th carbon.
Erucyl alcohol: A similar compound with a double bond at the 13th carbon but with a different chain length.
Uniqueness
Docos-17-en-1-ol is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties. These characteristics make it suitable for specific applications in research and industry, where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
62803-22-9 |
|---|---|
Molekularformel |
C22H44O |
Molekulargewicht |
324.6 g/mol |
IUPAC-Name |
docos-17-en-1-ol |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h5-6,23H,2-4,7-22H2,1H3 |
InChI-Schlüssel |
UYNVGYWDQJIQFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


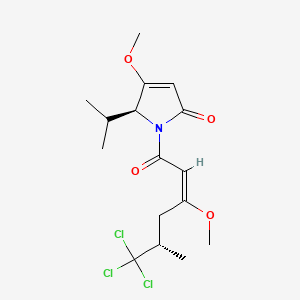
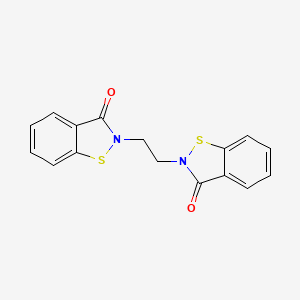

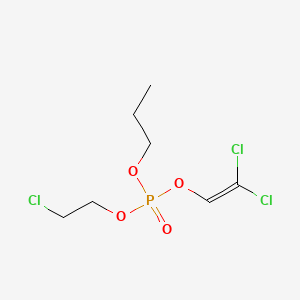
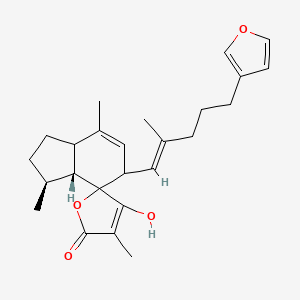
![Diethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507803.png)
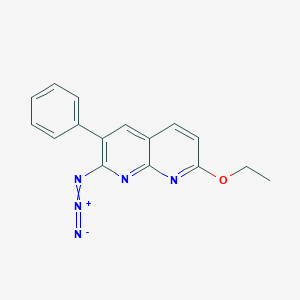
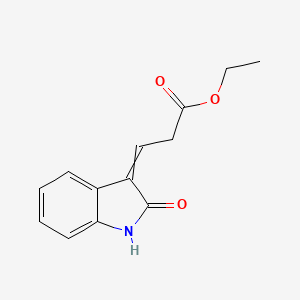
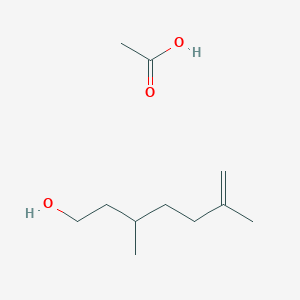

![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)

